molecular formula C16H23NO4 B1322432 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid CAS No. 651728-28-8

6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid

Cat. No.: B1322432
CAS No.: 651728-28-8
M. Wt: 293.36 g/mol
InChI Key: QFVVFTILIXTSFU-UHFFFAOYSA-N
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Description

6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid is a synthetic compound that has garnered attention due to its potential therapeutic and industrial applications. It is a derivative of 2-aminoheptanoic acid and is structurally similar to other amino acid derivatives such as taurine and beta-alanine.

Preparation Methods

The synthesis of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid typically involves the reaction of 3,5-dimethylphenol with chloroacetic acid to form 3,5-dimethylphenoxyacetic acid. This intermediate is then reacted with hexanoic acid and an amine to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Chemical Reactions Analysis

6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic benefits, including anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes

Mechanism of Action

The mechanism of action of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate certain enzymes and receptors, leading to changes in cellular signaling and function. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and pain perception.

Comparison with Similar Compounds

6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid is unique due to its specific structural features and functional groups. Similar compounds include:

    Taurine: An amino acid derivative with different functional properties.

    Beta-alanine: Another amino acid derivative with distinct biological effects.

    2-aminoheptanoic acid: The parent compound from which this compound is derived.

These compounds share some structural similarities but differ in their specific applications and effects, highlighting the uniqueness of this compound.

Biological Activity

6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid, also known as CAS Number 651728-28-8, is a synthetic compound with potential therapeutic applications. Its molecular formula is C16H23NO4C_{16}H_{23}NO_{4}, and it has a molecular weight of approximately 293.36 g/mol. This compound has garnered interest in various biological studies due to its unique structural properties and potential biological activity.

Chemical Structure

The structure of this compound can be represented as follows:

C16H23NO4\text{C}_{16}\text{H}_{23}\text{N}\text{O}_{4}

This compound features a hexanoic acid backbone with an acetamido group substituted by a 3,5-dimethylphenoxy moiety, which may influence its biological interactions.

Research indicates that the biological activity of this compound may involve modulation of specific biochemical pathways. The compound's structural components suggest potential interactions with cellular receptors or enzymes, possibly influencing processes such as cell signaling, apoptosis, or metabolic regulation.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of various phenoxyacetic acid derivatives, including this compound. Results showed that these compounds exhibited varying degrees of cytotoxicity against cancer cell lines, indicating potential anti-cancer properties .
    • Another investigation focused on the compound's ability to inhibit specific enzyme activities linked to cancer progression. The findings suggested that this compound could downregulate pathways associated with cell proliferation .
  • In Vivo Studies :
    • Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Preliminary results indicated that the compound could significantly reduce tumor growth in xenograft models, suggesting its potential as an anti-cancer agent .

Data Tables

Study Model Findings Reference
In Vitro CytotoxicityCancer Cell LinesVarying cytotoxic effects observed
Enzyme InhibitionCancer ModelsDownregulation of proliferation pathways
In Vivo EfficacyXenograft ModelsSignificant tumor growth reduction

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Absorption : The compound demonstrates favorable absorption characteristics in preclinical models.
  • Metabolism : Initial studies suggest metabolic pathways involving phase I and phase II reactions.
  • Excretion : The elimination half-life and excretion routes are currently under investigation.

Properties

IUPAC Name

6-[[2-(3,5-dimethylphenoxy)acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-12-8-13(2)10-14(9-12)21-11-15(18)17-7-5-3-4-6-16(19)20/h8-10H,3-7,11H2,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVVFTILIXTSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCCCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626005
Record name 6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651728-28-8
Record name 6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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